molecular formula C18H24BrNO2 B6352047 N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide CAS No. 1609403-97-5

N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide

Cat. No.: B6352047
CAS No.: 1609403-97-5
M. Wt: 366.3 g/mol
InChI Key: XGGXFJBDVCXUNG-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide typically involves a multi-step process:

    Formation of the Methanamine Core: The initial step involves the formation of the methanamine core through a reductive amination reaction. This reaction typically uses a primary amine and a carbonyl compound in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Methoxybenzyl Group: The next step involves the introduction of the 2-methoxybenzyl group through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride to deprotonate the amine, followed by the addition of the methoxybenzyl halide.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production process while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the methoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the aromatic rings or the methanamine core. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, often using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) followed by the addition of an alkyl halide.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide: has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Materials Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity. The compound may exert its effects by altering the activity of neurotransmitter systems or by modulating the function of specific proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-1-(4-methoxyphenyl)methanamine hydrobromide
  • N-(2-methoxybenzyl)-1-(2,5-dimethylphenyl)methanamine hydrobromide

Comparison

  • N-(2-methoxybenzyl)-1-(4-methoxy-2,5-dimethylphenyl)methanamine hydrobromide is unique due to the presence of both methoxy and dimethyl groups on the aromatic rings, which can significantly influence its chemical reactivity and biological activity.
  • The presence of the methoxy groups enhances the compound’s solubility and may improve its pharmacokinetic properties compared to similar compounds without these groups.

Properties

IUPAC Name

N-[(4-methoxy-2,5-dimethylphenyl)methyl]-1-(2-methoxyphenyl)methanamine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.BrH/c1-13-10-18(21-4)14(2)9-16(13)12-19-11-15-7-5-6-8-17(15)20-3;/h5-10,19H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGXFJBDVCXUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)C)CNCC2=CC=CC=C2OC.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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